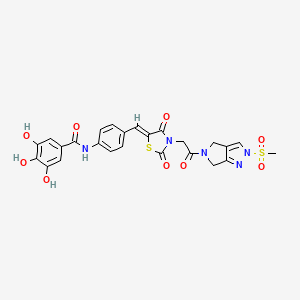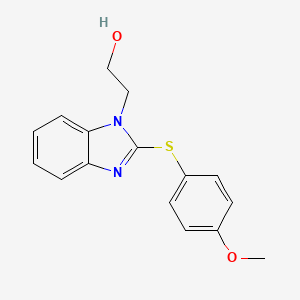
Hbv-IN-45
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hbv-IN-45 is a compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential in treating hepatitis B virus (HBV) infections. Hepatitis B is a serious liver infection caused by the hepatitis B virus, which can lead to chronic liver disease, cirrhosis, and liver cancer. This compound is designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-45 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, which may involve reagents such as halogens, alkylating agents, and nucleophiles.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize the efficiency of each reaction step.
Use of Catalysts: Catalysts may be employed to accelerate reaction rates and improve selectivity.
Scalability: The process is designed to be scalable, allowing for the production of large quantities of this compound while maintaining consistent quality.
化学反应分析
Types of Reactions
Hbv-IN-45 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential biological activity.
科学研究应用
Hbv-IN-45 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying HBV replication.
Medicine: Explored as a therapeutic agent for treating HBV infections, with ongoing research into its efficacy and safety in clinical trials.
作用机制
Hbv-IN-45 exerts its effects by targeting specific molecular pathways involved in HBV replication. The compound inhibits the activity of the viral polymerase enzyme, which is essential for the synthesis of viral DNA. By blocking this enzyme, this compound prevents the replication of the virus and reduces the viral load in infected cells. Additionally, the compound may interfere with other viral proteins and host cell factors that are critical for the viral life cycle.
相似化合物的比较
Hbv-IN-45 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include:
Entecavir: A nucleoside analog that inhibits HBV polymerase but has a different chemical structure.
Tenofovir: Another nucleoside analog with a distinct mechanism of action and resistance profile.
Lamivudine: A nucleoside reverse transcriptase inhibitor that also targets HBV polymerase but differs in its pharmacokinetic properties.
This compound stands out due to its specific targeting of the HBV polymerase enzyme and its potential to overcome resistance seen with other antiviral agents.
属性
分子式 |
C16H16N2O2S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
2-[2-(4-methoxyphenyl)sulfanylbenzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C16H16N2O2S/c1-20-12-6-8-13(9-7-12)21-16-17-14-4-2-3-5-15(14)18(16)10-11-19/h2-9,19H,10-11H2,1H3 |
InChI 键 |
VKNHKTYVHQPFOR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


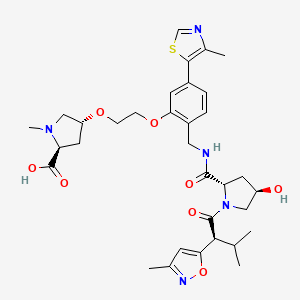
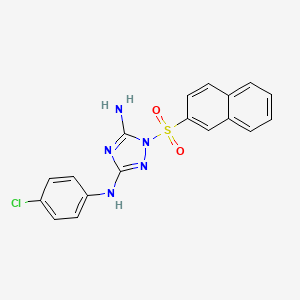

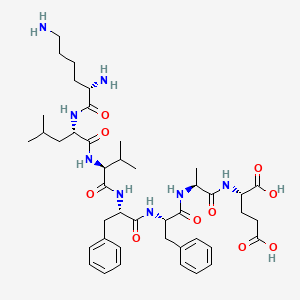
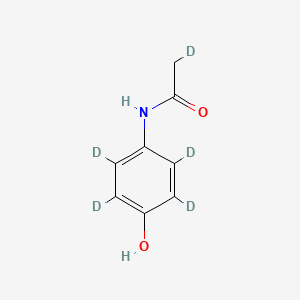

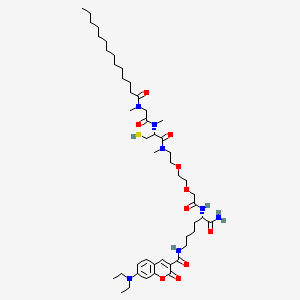
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
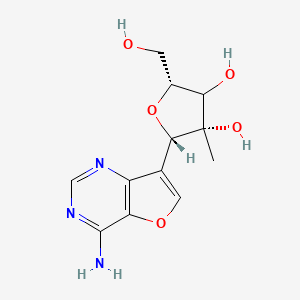
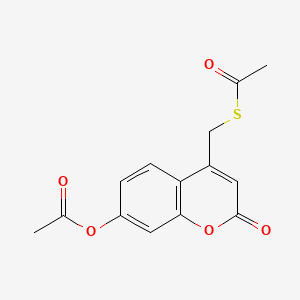
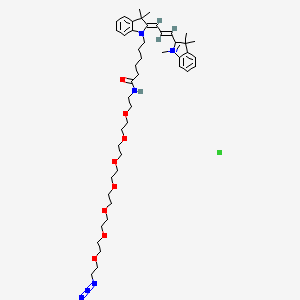
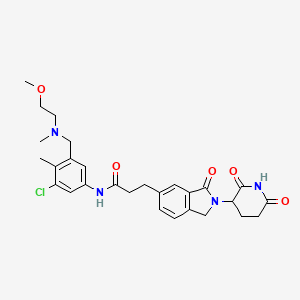
![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)
